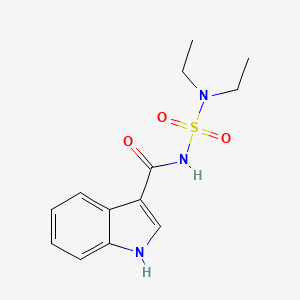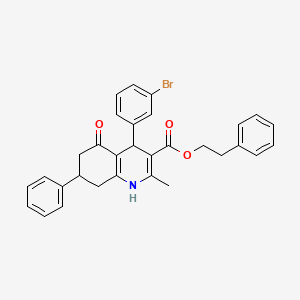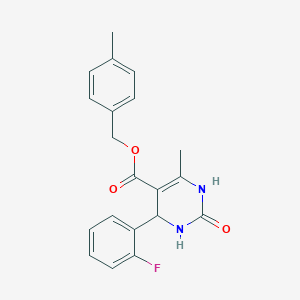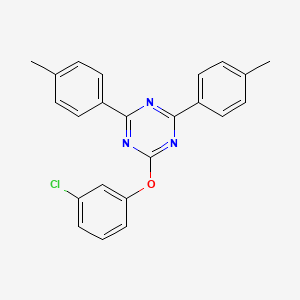![molecular formula C14H19NO3 B4935170 N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 2,5-dimethoxyphenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyphenyl ethylamine and cyclopropanecarboxylic acid.
Amidation Reaction: The primary synthetic route involves the amidation of cyclopropanecarboxylic acid with 2,5-dimethoxyphenyl ethylamine. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide: Similar structure but with different substitution on the phenyl ring.
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxylic acid: Carboxylic acid derivative instead of carboxamide.
Uniqueness
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a carboxamide group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(15-14(16)10-4-5-10)12-8-11(17-2)6-7-13(12)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSXFZTRMURDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-BROMOPHENYL)-5-((E)-1-{[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4935102.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
![Propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4935124.png)



![[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B4935166.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B4935182.png)
![4-(4-CHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4935201.png)

![2-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4935208.png)
